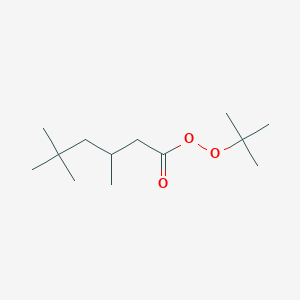
N-(2-Diethylamino-ethyl)-guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Diethylamino-ethyl)-guanidine, also known as DEAE-Guanidine, is a chemical compound that has been widely used in scientific research. It is a guanidine derivative that has shown promising results in various fields of study, including biochemistry, pharmacology, and medicinal chemistry.
科学研究应用
N-(2-Diethylamino-ethyl)-guanidinene has been extensively used in scientific research due to its unique properties. It has been shown to enhance the solubility and stability of proteins, making it a valuable tool in protein purification and crystallization. It has also been used as a denaturant in protein folding studies and as a chaotropic agent in DNA and RNA isolation. In addition, N-(2-Diethylamino-ethyl)-guanidinene has been used as a ligand in affinity chromatography to isolate specific proteins.
作用机制
The mechanism of action of N-(2-Diethylamino-ethyl)-guanidinene is not fully understood. It is believed to interact with the protein surface, disrupting the hydrogen bonding and electrostatic interactions that maintain the protein's structure. This results in the unfolding of the protein, which can then be purified or studied further.
Biochemical and Physiological Effects:
N-(2-Diethylamino-ethyl)-guanidinene has been shown to have minimal toxicity and is generally considered safe for laboratory use. However, it can cause irritation to the skin and eyes, and inhalation of the dust can cause respiratory irritation. In terms of biochemical and physiological effects, N-(2-Diethylamino-ethyl)-guanidinene has been shown to have a stabilizing effect on proteins, which can improve their solubility and activity. It has also been shown to disrupt the structure of nucleic acids, which can be useful in DNA and RNA isolation.
实验室实验的优点和局限性
N-(2-Diethylamino-ethyl)-guanidinene has several advantages for laboratory experiments. It is easy to synthesize and purify, and it has a wide range of applications in protein and nucleic acid research. However, it also has some limitations. It can be expensive, and its effects on different proteins and nucleic acids can vary, making it difficult to predict its behavior in different experimental conditions.
未来方向
There are several future directions for N-(2-Diethylamino-ethyl)-guanidinene research. One area of interest is the development of new derivatives with improved properties, such as increased solubility and stability. Another area is the use of N-(2-Diethylamino-ethyl)-guanidinene in drug discovery, as it has been shown to enhance the activity of certain enzymes and proteins. Finally, there is also potential for N-(2-Diethylamino-ethyl)-guanidinene to be used in biotechnology applications, such as the development of new protein-based materials.
Conclusion:
N-(2-Diethylamino-ethyl)-guanidinene is a valuable tool in scientific research, with a wide range of applications in protein and nucleic acid research. Its unique properties make it a useful tool for protein purification and crystallization, as well as DNA and RNA isolation. While it has some limitations, its potential for use in drug discovery and biotechnology applications make it an exciting area of research for the future.
合成方法
N-(2-Diethylamino-ethyl)-guanidinene can be synthesized by reacting guanidine with 2-diethylaminoethyl chloride in the presence of a base such as sodium hydroxide. The reaction yields a white crystalline solid that can be purified by recrystallization. The purity and yield of the product can be determined by various analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
属性
IUPAC Name |
2-[2-(diethylamino)ethyl]guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N4/c1-3-11(4-2)6-5-10-7(8)9/h3-6H2,1-2H3,(H4,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRWGXWELVGRFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN=C(N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30274616 |
Source


|
| Record name | N''-[2-(Diethylamino)ethyl]guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30274616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Diethylamino-ethyl)-guanidine | |
CAS RN |
13845-72-2 |
Source


|
| Record name | N''-[2-(Diethylamino)ethyl]guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30274616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


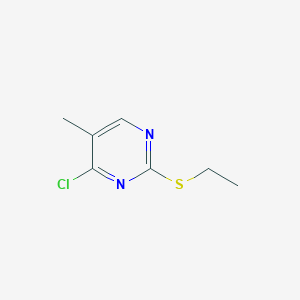
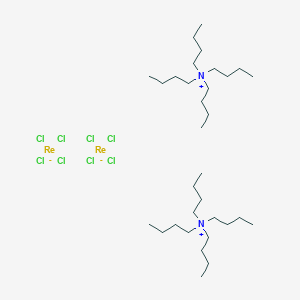
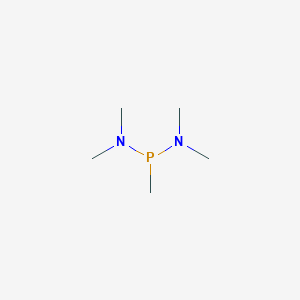

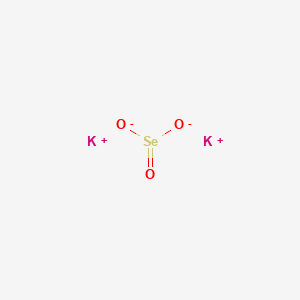
![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;nickel(2+)](/img/structure/B79017.png)





